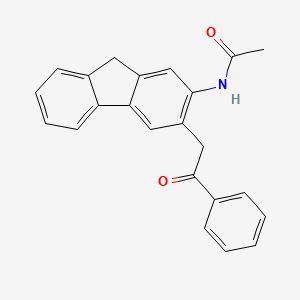
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide is a complex organic compound with a unique structure that combines a fluorenyl group with an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide . This intermediate is then subjected to cyclodehydration in sulfuric acid to yield the desired fluorenyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(2-Oxo-2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)acetamide: Shares a similar core structure but with a thiazole ring instead of a fluorenyl group.
N-(2-Oxo-2-phenylethyl)acetamide: A simpler compound that serves as an intermediate in the synthesis of more complex molecules.
Uniqueness
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide is unique due to its combination of a fluorenyl group with an acetamide moiety. This structure imparts specific chemical and physical properties that make it suitable for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Número CAS |
138816-01-0 |
|---|---|
Fórmula molecular |
C23H19NO2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-(3-phenacyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C23H19NO2/c1-15(25)24-22-13-18-11-17-9-5-6-10-20(17)21(18)12-19(22)14-23(26)16-7-3-2-4-8-16/h2-10,12-13H,11,14H2,1H3,(H,24,25) |
Clave InChI |
DPJFZDXZKWIPIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)CC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
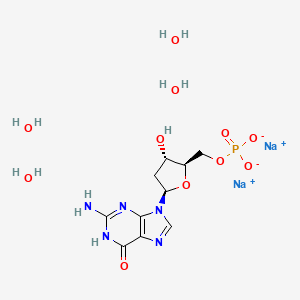
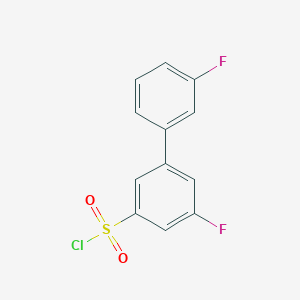
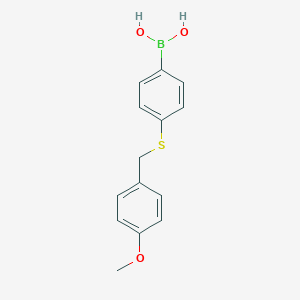
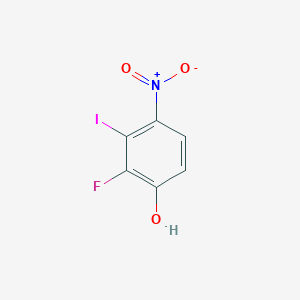
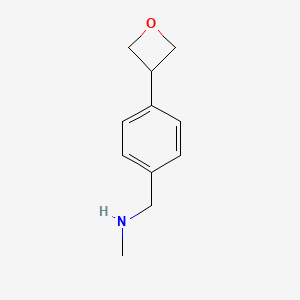
![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)

![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)
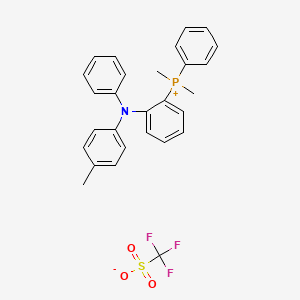
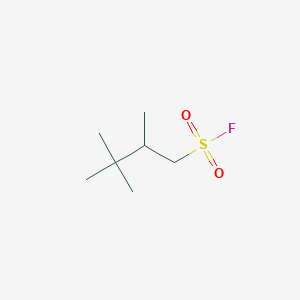
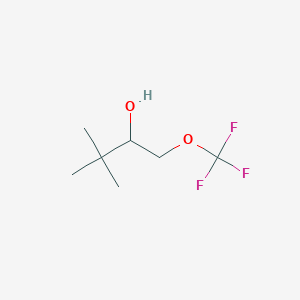
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
